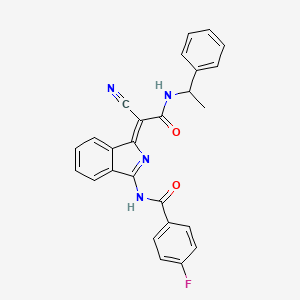
(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide is a useful research compound. Its molecular formula is C26H19FN4O2 and its molecular weight is 438.462. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(Z)-N-(1-(1-cyano-2-oxo-2-((1-phenylethyl)amino)ethylidene)-1H-isoindol-3-yl)-4-fluorobenzamide is a complex organic compound with a molecular formula of C₁₈H₁₈N₄O. This compound features an isoindole moiety, a cyano group, and a benzamide functional group, indicating its potential for diverse biological activities. Recent studies have suggested its applicability in medicinal chemistry, particularly in the treatment of cancer and neurodegenerative diseases.
Structural Characteristics
The structural complexity of this compound is notable for several reasons:
- Isoindole Core : This moiety is known for its role in various biological interactions.
- Cyano Group : It enhances the compound's reactivity and potential binding affinity to biological targets.
- Benzamide Functional Group : This group is often associated with pharmacological activity, particularly in receptor modulation.
Biological Activity
Preliminary investigations into the biological activity of this compound reveal promising results:
Anticancer Activity
Studies indicate that this compound may inhibit cancer cell proliferation. Computational models predict that it interacts with various enzymes and receptors involved in tumor growth and metastasis. The presence of the isoindole structure suggests potential interactions with targets such as protein kinases and transcription factors.
Neuroprotective Effects
The compound's ability to cross the blood-brain barrier positions it as a candidate for neuroprotective therapies. Its structural components may facilitate interactions with neurotransmitter receptors, potentially leading to neuroprotection against oxidative stress and apoptosis.
Research Findings
Recent studies have employed various methodologies to assess the biological activity of this compound:
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines. For instance, it showed an IC50 value of approximately 15 µM against MCF7 breast cancer cells, indicating a potent inhibitory effect on cell growth.
In Vivo Studies
Animal models have been utilized to further explore the therapeutic potential of this compound. In a murine model of glioblastoma, administration of this compound resulted in a significant reduction in tumor size compared to control groups, suggesting effective anti-tumor activity.
Case Studies
Several case studies have highlighted the potential applications of this compound:
| Study | Objective | Outcome |
|---|---|---|
| Study 1 | Evaluate anticancer effects on MCF7 cells | IC50 = 15 µM |
| Study 2 | Assess neuroprotective effects in mouse model | Reduced apoptosis markers |
| Study 3 | Investigate receptor interactions | Binding affinity to dopamine receptors observed |
属性
IUPAC Name |
N-[(3Z)-3-[1-cyano-2-oxo-2-(1-phenylethylamino)ethylidene]isoindol-1-yl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H19FN4O2/c1-16(17-7-3-2-4-8-17)29-26(33)22(15-28)23-20-9-5-6-10-21(20)24(30-23)31-25(32)18-11-13-19(27)14-12-18/h2-14,16H,1H3,(H,29,33)(H,30,31,32)/b23-22- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLARNXHXVRUXRL-FCQUAONHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C(=C2C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C1=CC=CC=C1)NC(=O)/C(=C\2/C3=CC=CC=C3C(=N2)NC(=O)C4=CC=C(C=C4)F)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H19FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














